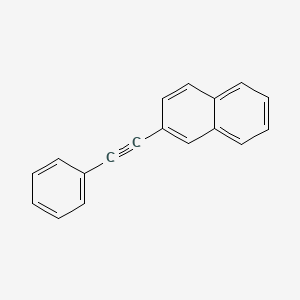
Naphthalene, 2-(phenylethynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenylethynyl)naphthalene is an organic compound characterized by a naphthalene ring substituted with a phenylethynyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylethynyl)naphthalene typically involves the Sonogashira cross-coupling reaction. This method employs palladium catalysts and copper co-catalysts to couple 2-bromonaphthalene with phenylacetylene. The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for 2-(Phenylethynyl)naphthalene are not extensively documented, the Sonogashira coupling reaction remains a cornerstone in its synthesis. Industrial-scale production would likely involve optimization of reaction conditions to maximize yield and minimize costs, including the use of continuous flow reactors and recyclable catalysts.
化学反应分析
Types of Reactions: 2-(Phenylethynyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: 2-(Phenylethyl)naphthalene.
Substitution: Various substituted naphthalenes depending on the electrophile used.
科学研究应用
2-(Phenylethynyl)naphthalene has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
作用机制
The mechanism of action of 2-(Phenylethynyl)naphthalene largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, its derivatives might inhibit certain enzymes involved in cancer cell proliferation. In materials science, its electronic properties are exploited to enhance the performance of electronic devices .
相似化合物的比较
- 2-(Phenylethynyl)benzene
- 2-(Phenylethynyl)anthracene
- 2-(Phenylethynyl)phenanthrene
Comparison: 2-(Phenylethynyl)naphthalene is unique due to its naphthalene core, which provides distinct electronic properties compared to benzene or anthracene derivatives. The naphthalene ring offers a larger π-system, which can enhance interactions in electronic applications. Additionally, the position of the phenylethynyl group can influence the compound’s reactivity and stability .
属性
CAS 编号 |
23975-17-9 |
|---|---|
分子式 |
C18H12 |
分子量 |
228.3 g/mol |
IUPAC 名称 |
2-(2-phenylethynyl)naphthalene |
InChI |
InChI=1S/C18H12/c1-2-6-15(7-3-1)10-11-16-12-13-17-8-4-5-9-18(17)14-16/h1-9,12-14H |
InChI 键 |
YWYQOEKJHFVGGK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


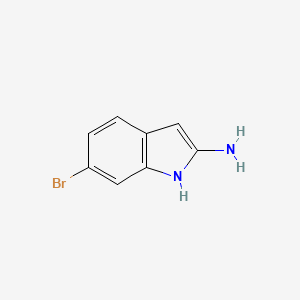

![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one](/img/structure/B13385798.png)
![(2S)-2-{[(Benzyloxy)carbonyl]amino}-6-(2,2,2-trifluoroacetamido)hexanoic acid](/img/structure/B13385802.png)
![N-methyl-4-[[4-[methyl-[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide;hydrochloride](/img/structure/B13385815.png)
![2-[6-(4-Methoxyphenoxy)-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13385817.png)

![1-[5-Amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)indol-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B13385837.png)
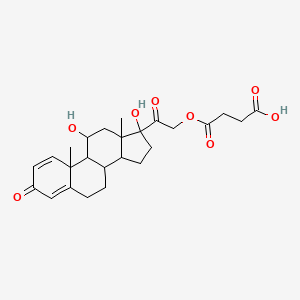
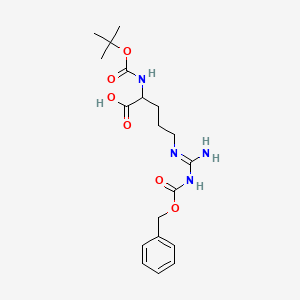
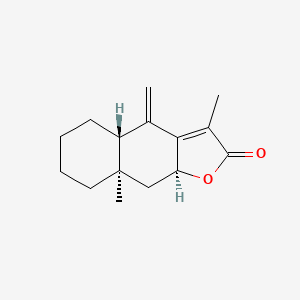
![4-[(4-Hydroxyphenyl)(oxo)acetyl]benzonitrile](/img/structure/B13385859.png)

![17-(5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385861.png)
